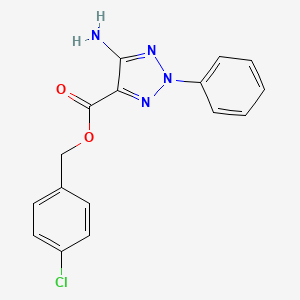
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that this compound can bind to specific targets in cancer cells and inhibit their growth. It is believed that this compound works by interfering with the DNA replication process in cancer cells, leading to their death.
Biochemical and Physiological Effects
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for the study of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One area of research that has shown promise is in the development of new cancer treatments. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use as an antimicrobial agent.
In conclusion, 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. While more research is needed to fully understand the mechanism of action of this compound, it shows promise as a potential treatment for a variety of diseases.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The second step involves the reaction of 4-chlorobenzyl azide with phenylacetylene to form 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole. The final step involves the reaction of 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole with ethyl chloroformate to form 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against a variety of bacterial and fungal strains.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-8-6-11(7-9-12)10-23-16(22)14-15(18)20-21(19-14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZPWJQFJACIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

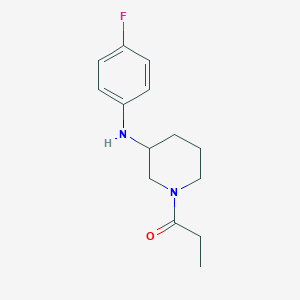
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)
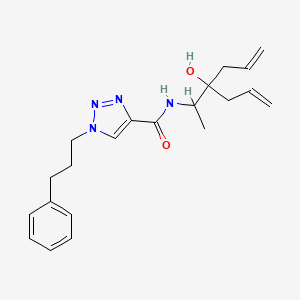
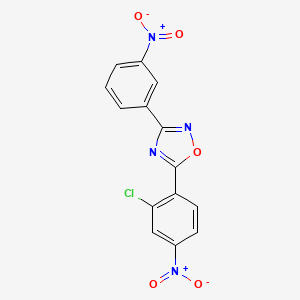
![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
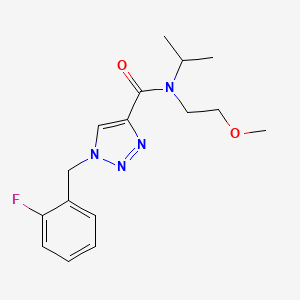
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)
methanone](/img/structure/B6088047.png)
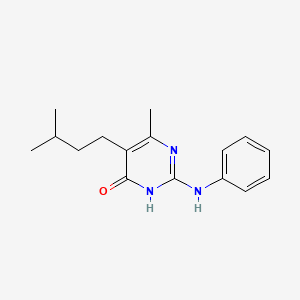

![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)